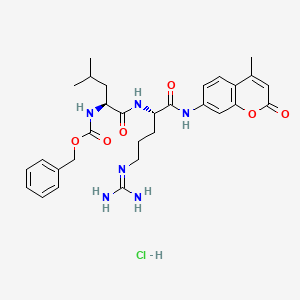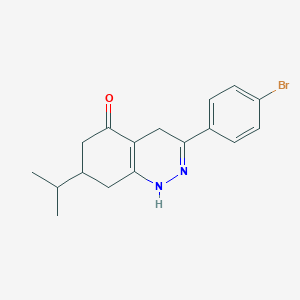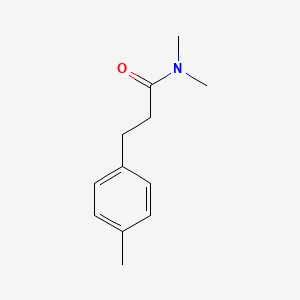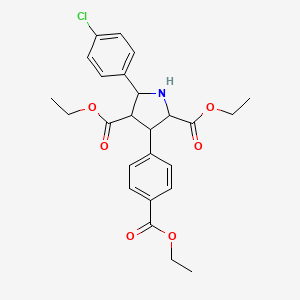![molecular formula C24H14Cl2N2O3 B6355073 1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023531-96-5](/img/structure/B6355073.png)
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one, or abbreviated as DCPMIP, is a novel compound that has been studied for its potential applications in various scientific fields. DCPMIP has a diverse range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Applications De Recherche Scientifique
DCPMIP has been studied for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of HIV and other viral infections.
Mécanisme D'action
The exact mechanism of action of DCPMIP is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, it is believed to act by modulating the activity of transcription factors and other proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
DCPMIP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to modulate the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of transcription factors and other proteins involved in the regulation of gene expression. Furthermore, it has been found to possess anti-diabetic and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
DCPMIP has several advantages for lab experiments. First, it is a relatively simple compound to synthesize and is readily available in the market. Second, it is easily soluble in a variety of solvents, making it suitable for use in a wide range of laboratory experiments. Third, it is relatively stable and has a low toxicity profile. However, DCPMIP is also associated with several limitations. For example, it is not as potent as some other compounds, making it less suitable for use in certain experiments. In addition, it has a relatively short shelf life, making it unsuitable for long-term storage.
Orientations Futures
DCPMIP has many potential future directions. First, it could be used to develop new drugs to treat various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Second, it could be used to develop new drugs to treat viral infections, such as HIV. Third, it could be used to develop new drugs to treat cancer. Fourth, it could be used to develop new drugs to treat inflammation. Fifth, it could be used to develop new drugs to treat oxidative stress. Sixth, it could be used to develop new drugs to treat neurological disorders. Seventh, it could be used to develop new drugs to treat metabolic disorders. Finally, it could be used to develop new drugs to treat cardiovascular diseases.
Méthodes De Synthèse
DCPMIP is a complex compound that is synthesized through a multi-step process. The first step involves the condensation of 2,4-dichlorophenylcarbonyl chloride and 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with indene-2,3-dione, which is then treated with a catalytic amount of sodium borohydride to form the final product, DCPMIP.
Propriétés
IUPAC Name |
1-(2,4-dichlorobenzoyl)-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O3/c1-31-15-9-6-13(7-10-15)21-20-22(16-4-2-3-5-17(16)23(20)29)28(27-21)24(30)18-11-8-14(25)12-19(18)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIPLTRBVGLYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-D]pyrazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)



![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)




![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)

![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)
![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)
![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)